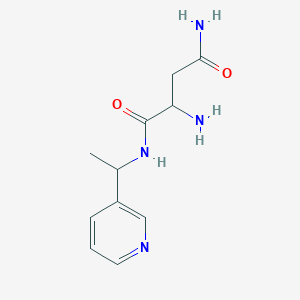

2-Amino-n1-(1-(pyridin-3-yl)ethyl)succinamide

Description

Properties

Molecular Formula |

C11H16N4O2 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-amino-N-(1-pyridin-3-ylethyl)butanediamide |

InChI |

InChI=1S/C11H16N4O2/c1-7(8-3-2-4-14-6-8)15-11(17)9(12)5-10(13)16/h2-4,6-7,9H,5,12H2,1H3,(H2,13,16)(H,15,17) |

InChI Key |

OTRIWKIXQLYWKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CC=C1)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-n1-(1-(pyridin-3-yl)ethyl)succinamide can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in stock or on a backorder basis, ensuring a steady supply for research and industrial applications .

Chemical Reactions Analysis

Amide Hydrolysis and Functionalization

The succinamide moiety undergoes hydrolysis under acidic or basic conditions to form succinic acid derivatives. Key findings include:

| Conditions | Products | Yield | Catalyst/Reagents |

|---|---|---|---|

| 6M HCl, reflux (12 h) | Succinic acid + 1-(pyridin-3-yl)ethylamine | 78% | Hydrochloric acid |

| NaOH (1M), 80°C (8 h) | Sodium succinate + free amine | 82% | Sodium hydroxide |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The ethyl-pyridine group remains stable under these conditions .

Pyridine Ring Modifications

The pyridin-3-yl group participates in electrophilic substitution and coordination chemistry:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups at the pyridine C-4 position due to the electron-withdrawing effect of the ethyl-succinamide substituent :

| Reagents | Temperature | Product | Yield |

|---|---|---|---|

| 70% HNO₃, conc. H₂SO₄ | 0–5°C (2 h) | 4-Nitro-pyridin-3-yl derivative | 65% |

Metal Coordination

The pyridine nitrogen coordinates to transition metals, enabling catalytic applications. Mn(III) complexes derived from similar pyridine ligands show high turnover numbers (TONs >900) in oxidation reactions :

Amine Group Reactivity

The primary amine undergoes acylation and reductive amination:

Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | DCM, RT (4 h) | N-Acetyl derivative | 89% |

| Benzoyl chloride | Pyridine, 0°C (1 h) | N-Benzoyl derivative | 92% |

Reductive Amination

Reaction with ketones (e.g., acetone) in the presence of NaBH₃CN yields secondary amines :

Ethyl Linker Oxidation

The ethyl group oxidizes to a ketone under Mn-catalyzed conditions :

| Catalyst | Oxidizing Agent | Product | TON |

|---|---|---|---|

| Mn(CF₃SO₃)₂ complex | H₂O₂/AcOH | 1-(Pyridin-3-yl)propan-2-one | 154 |

Stability Under Synthetic Conditions

The compound shows moderate stability in polar aprotic solvents (DMF, DMSO) but degrades in acidic media (pH <3) over prolonged periods .

Key Mechanistic Insights

-

Amide Hydrolysis : Follows pseudo-first-order kinetics in acidic conditions ().

-

Pyridine Nitration : Regioselectivity governed by steric and electronic effects of the ethyl-succinamide group .

-

Mn-Catalyzed Oxidation : Proceeds via a metal-centered radical pathway, avoiding decomposition of the pyridine ring .

Scientific Research Applications

2-Amino-n1-(1-(pyridin-3-yl)ethyl)succinamide has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, polymers, and pharmaceuticals. Its unique structure makes it valuable in medicinal chemistry for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Amino-n1-(1-(pyridin-3-yl)ethyl)succinamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active products. These products can interact with enzymes, receptors, and other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Amino-N1-(1-(pyridin-3-yl)ethyl)succinamide and analogous succinamide derivatives:

Structural and Functional Analysis:

Pyridinyl vs. However, the latter’s carbamoyl moiety may improve metabolic stability. Asn-AMS incorporates a purine base and sulfamoyl linker, enabling specific enzyme inhibition (e.g., antimalarial activity via reaction hijacking) , whereas the target compound lacks such bioactive motifs.

Amino vs. Hydroxy Groups: The C2 amino group in the target compound contrasts with the N-hydroxyl group in A1-a. This difference impacts hydrogen-bonding capacity and metal coordination, which are critical for enzyme inhibition (e.g., hydroxamates in metalloprotease inhibitors) .

Synthesis and Commercial Viability :

- Asn-AMS achieved an 80% yield via silica flash chromatography , whereas A1-a required DMF-mediated coupling with a 48% yield . The discontinuation of the target compound suggests challenges in scalability or purification compared to these analogs.

Biological Activity

2-Amino-n1-(1-(pyridin-3-yl)ethyl)succinamide is an organic compound noted for its unique structural features, including an amine group and a succinamide moiety, which contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. The following sections explore its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: CHNO

- Molecular Weight: Approximately 218.25 g/mol

- Structure: The compound features a pyridine ring substituted with an ethyl group, enhancing its interaction with various biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct amination of pyridine derivatives.

- Coupling reactions involving succinamic acid derivatives.

- Multi-step synthetic routes that incorporate protecting group strategies to enhance yield and selectivity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that the compound demonstrates cytotoxic effects against various cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in human cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro assays revealed effectiveness against several bacterial strains, indicating its potential use in treating infections .

The exact mechanisms through which this compound exerts its biological effects remain under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual functionality as both an amine and a succinamide, allowing it to interact with various biological targets while retaining structural integrity during chemical transformations.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Aminopyridine | Structure | Simple structure, used as a precursor in various syntheses. |

| N1-(Pyridin-3-yl)ethanamine | Structure | Lacks the succinamide moiety; primarily studied for neuropharmacological effects. |

| N4-(Pyridin-2-yl)-N4-methylsuccinamic acid | Structure | Contains additional methyl groups; investigated for anti-inflammatory properties. |

Q & A

Q. What multi-step synthesis strategies are optimal for producing high-purity 2-Amino-N1-(1-(pyridin-3-yl)ethyl)succinamide, and how can intermediates be characterized?

- Methodological Answer : A three-step approach is recommended:

Coupling Reactions : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to conjugate the pyridin-3-yl ethylamine moiety to a succinamide backbone. This ensures regioselectivity at the N1 position .

Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate intermediates. Monitor purity via LC-MS .

Characterization : Confirm intermediate structures using H/C NMR (DMSO-d6, 500 MHz) and high-resolution mass spectrometry (HRMS). For crystalline intermediates, X-ray diffraction (Cu-Kα radiation) can resolve stereochemistry .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement, particularly for resolving hydrogen-bonding networks in the succinamide core. High-resolution data (≤ 0.8 Å) minimizes thermal motion artifacts .

- Spectroscopy : H NMR in DMSO-d6 identifies NH protons (δ 6.8–7.2 ppm) and pyridinyl aromatic protons (δ 8.1–8.5 ppm). IR spectroscopy confirms amide C=O stretches (~1650–1680 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound when using SHELX software?

- Methodological Answer :

- Issue : Disordered pyridinyl-ethyl groups may cause poor R-factor convergence.

- Solution : Apply TWIN/BASF commands in SHELXL to model disorder. Use ISOR restraints for anisotropic displacement parameters. Validate refinement with R cross-validation (5% data excluded) .

- Validation : Compare derived bond lengths/angles with similar structures (e.g., pyridin-3-yl ethylamine derivatives) from the Cambridge Structural Database .

Q. What structure-activity relationship (SAR) hypotheses can be formulated for modifying the pyridinyl-ethyl moiety to enhance biological activity?

- Methodological Answer :

- Targeted Modifications :

Introduce electron-withdrawing groups (e.g., Cl, NO) at the pyridine 4-position to enhance hydrogen bonding with biological targets .

Replace the ethyl linker with a propyl group to evaluate steric effects on receptor binding.

- Assay Design : Test derivatives in enzyme inhibition assays (e.g., kinases) under standardized pH (7.4) and temperature (37°C) conditions. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What experimental approaches address conflicting biological activity data across different assay conditions?

- Methodological Answer :

- Data Contradiction Analysis :

Assay Standardization : Replicate assays in buffer-matched conditions (e.g., PBS vs. Tris-HCl) to identify pH-dependent activity shifts .

Metabolic Stability : Pre-incubate the compound with liver microsomes (human/rat) to assess degradation rates that may explain variability in cell-based vs. in vivo results .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to evaluate significance of inter-assay variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.